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Introduction
Lysozyme C, also known as muramidase, is a crucial enzyme of the innate immune system

that defends against bacterial pathogens by catalyzing the hydrolysis of peptidoglycan, a major

component of the bacterial cell wall. The turbidimetric assay is a widely used, simple, and rapid

method for measuring the enzymatic activity of Lysozyme C. This method relies on the

principle that the lysis of a bacterial cell suspension by lysozyme leads to a decrease in

turbidity, which can be measured spectrophotometrically. This document provides detailed

application notes and protocols for performing the turbidimetric assay for Lysozyme C activity.

Principle of the Assay
The turbidimetric assay quantifies lysozyme activity by measuring the rate of decrease in the

turbidity of a suspension of Micrococcus lysodeikticus cells. Lysozyme hydrolyzes the β-(1,4)-

glycosidic bonds between N-acetylmuramic acid (NAM) and N-acetyl-D-glucosamine (NAG)

residues in the peptidoglycan layer of the bacterial cell wall.[1][2][3] This enzymatic action

compromises the structural integrity of the cell wall, leading to cell lysis and a subsequent

decrease in the suspension's turbidity.[4] The change in absorbance, typically monitored at 450

nm (A450), is directly proportional to the lysozyme activity in the sample.
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Caption: Mechanism of Lysozyme C action on bacterial peptidoglycan.

Data Presentation
The performance of the turbidimetric lysozyme assay can vary based on specific experimental

conditions. The following table summarizes key quantitative data from various studies.
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Parameter Value Reference

Linearity Range 2.3 - 23.8 units/mL [5][6]

50 - 500 µg/mL [7]

Limit of Detection (LOD) 1.94 µg/mL [8][9]

2.3 units/mL [5]

Limit of Quantification (LOQ) 3.86 µg/mL [8][9]

Correlation Coefficient (R²) > 0.99 [5][6][8]

Precision (RSD) < 13.7% [7][10]

Accuracy (Recovery) 98.0 - 100.1% [7][10]

99.7 ± 1.56% [7]

Experimental Protocols
Two common formats for the turbidimetric assay are presented below: a standard cuvette-

based method and a higher-throughput 96-well plate method.

General Reagent Preparation
Assay Buffer: 66 mM Potassium Phosphate Buffer, pH 6.24. Prepare by mixing appropriate

volumes of monobasic and dibasic potassium phosphate solutions and adjust the pH.

Micrococcus lysodeikticus Suspension (Substrate): Prepare a suspension of lyophilized M.

lysodeikticus cells in the assay buffer. The final concentration should be adjusted to yield an

initial absorbance (A450) of 0.6-0.7.[9] A common starting concentration is 0.3 mg/mL.

Vortex vigorously and allow the suspension to equilibrate for approximately 30 minutes

before use.

Lysozyme C Standard Stock Solution: Prepare a stock solution of Hen Egg White Lysozyme

(HEWL) of known activity (e.g., 1 mg/mL) in cold assay buffer.

Lysozyme C Working Standards: Prepare a series of dilutions from the stock solution in cold

assay buffer to generate a standard curve. The concentration range should encompass the
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expected activity of the test samples (e.g., 10-200 units/mL).[11]

Test Samples: Dilute experimental samples to an appropriate concentration with cold assay

buffer so that their activity falls within the linear range of the standard curve.

Protocol 1: Cuvette-Based Assay
This protocol is suitable for a limited number of samples and provides precise measurements.

Materials:

Spectrophotometer with temperature control (25°C)

Cuvettes (1 cm path length)

Pipettes and tips

Procedure:

Set the spectrophotometer to measure absorbance at 450 nm and equilibrate the cell holder

to 25°C.

For each reaction (blank, standards, and samples), pipette 2.5 mL of the M. lysodeikticus

suspension into a cuvette.

Incubate the cuvettes in the spectrophotometer for 5 minutes to allow for temperature

equilibration and to establish a stable baseline.

To the blank cuvette, add 100 µL of assay buffer.

To the standard and sample cuvettes, add 100 µL of the corresponding lysozyme working

standard or test sample.

Immediately after addition, mix the contents of the cuvette by gentle inversion.

Start recording the absorbance at 450 nm every 15-30 seconds for a total of 5 minutes.

Protocol 2: 96-Well Plate Assay
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This protocol is ideal for high-throughput screening of multiple samples.

Materials:

Microplate reader with temperature control (25°C) and kinetic reading capabilities

96-well flat-bottom microplates

Multichannel pipette and tips

Procedure:

Equilibrate the microplate reader to 25°C.

Pipette 25 µL of assay buffer (for blanks), lysozyme working standards, and test samples into

triplicate wells of the 96-well plate.

Using a multichannel pipette, rapidly add 175 µL of the M. lysodeikticus suspension to each

well.

Immediately place the plate in the microplate reader.

Measure the absorbance at 450 nm at 30-second intervals for 5 minutes, with shaking before

each reading if available.

Data Analysis
Calculate the Rate of Absorbance Change (ΔA450/min): For each standard and sample,

determine the maximum linear rate of decrease in absorbance per minute from the kinetic

data. This is the slope of the linear portion of the absorbance vs. time curve.

Generate a Standard Curve: Plot the ΔA450/min for the lysozyme standards against their

known concentrations (in units/mL or µg/mL).

Determine Sample Activity: Interpolate the ΔA450/min of the test samples from the standard

curve to determine their Lysozyme C activity.
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One unit of lysozyme activity is often defined as the amount of enzyme that produces a

decrease in absorbance of 0.001 per minute at pH 6.24 and 25°C.

Experimental Workflow
The following diagram illustrates the general workflow for the turbidimetric lysozyme C activity

assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1576136?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1576136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Preparation

2. Assay Execution

3. Data Acquisition

4. Data Analysis

Prepare Assay Buffer

Prepare M. lysodeikticus
Suspension (Substrate)

Prepare Lysozyme
Standards & Samples

Pipette Standards &
Samples into Plate/Cuvettes

Add Substrate Suspension
to Initiate Reaction

Incubate at 25°C

Measure Absorbance (A450)
Kinetically for 5 min

Calculate ΔA450/min

Generate Standard Curve

Determine Sample Activity

Click to download full resolution via product page

Caption: Experimental workflow for the turbidimetric lysozyme assay.
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Critical Parameters and Troubleshooting
Substrate Concentration: The concentration of M. lysodeikticus is critical. An initial A450

between 0.6 and 0.7 is recommended for optimal results.[9]

pH and Ionic Strength: Lysozyme activity is sensitive to pH and ionic strength. The optimal

pH is generally between 6.0 and 7.0.[12] It is crucial to maintain consistent buffer conditions

across all experiments.

Temperature: The assay should be performed at a constant temperature, typically 25°C, as

enzyme activity is temperature-dependent.

Mixing: Ensure thorough and immediate mixing of the enzyme with the substrate suspension

to initiate the reaction uniformly. Avoid introducing air bubbles.

Linear Range: Ensure that the activity of the test samples falls within the linear range of the

standard curve. Dilute samples if necessary.

Interfering Substances: Other proteins or compounds in the sample matrix may interfere with

the assay.[5] It is advisable to run appropriate controls, such as a sample blank without the

substrate, to account for any background absorbance changes. The instability of the

prepared bacterial suspension can also be a limitation.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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